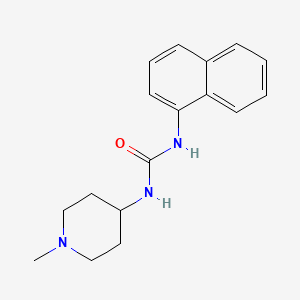

N-(1-methyl-4-piperidinyl)-N'-1-naphthylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, alkylation, and substitution reactions. For example, one study describes the synthesis of a piperidine-fused compound through reactions involving naphthol and piperidine under specific conditions, demonstrating the complexity and precision required in synthesizing such compounds (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

Molecular structure analysis using techniques such as crystallography and spectroscopy reveals the detailed arrangement of atoms within these compounds. For instance, the crystal structure determination and Hirshfeld surface analysis of a polysubstituted piperidone related to the compound of interest showed significant intra- and intermolecular interactions, highlighting the compound's stable crystalline structure (R. V. & R. C., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. Studies have shown that piperidine derivatives can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the surrounding chemical environment and catalysts used (Mokhtary & Torabi, 2017).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are crucial for understanding the compound's behavior in different environments. For example, an experimental and computational investigation of a piperidine substituted compound revealed its polymorphic nature, providing insights into its physical stability and solubility characteristics (Sahoo et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the compound's potential applications and interactions. Research on similar compounds has identified their potential as ligands in coordination chemistry, indicating their ability to form stable complexes with metals, which could be useful in catalysis and material science applications (Langdon-Jones et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea are the vascular endothelial growth factor receptor (VEGFR) , epidermal growth factor receptor (EGFR) , and REarranged during Transfection (RET) tyrosine kinases . These receptors play a crucial role in cell proliferation and angiogenesis, which are essential processes for tumor growth and metastasis .

Mode of Action

N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea acts as a kinase inhibitor . It binds to the ATP-binding sites of its target receptors (VEGFR, EGFR, and RET), thereby inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting VEGFR and EGFR, it disrupts the VEGF and EGF signaling pathways, respectively, which are involved in promoting angiogenesis and cell proliferation . The inhibition of RET, a receptor often mutated and overexpressed in certain types of thyroid cancers, disrupts its signaling pathway, thereby inhibiting tumor cell proliferation .

Pharmacokinetics

Similar compounds like vandetanib are primarily metabolized by cyp3a4 and flavin-containing monooxygenase enzymes fmo1 and fmo3 . These enzymes play a crucial role in the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-(1-methyl-4-piperidinyl)-N’-1-naphthylurea’s action include the inhibition of tumor cell proliferation and angiogenesis . This results in the reduction of tumor growth and potentially the size of the tumor over time .

Propriétés

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-naphthalen-1-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTRWZFHJSMZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)

![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-prop-2-yn-1-ylacetamide](/img/structure/B5326914.png)

![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)

![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)

![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)

![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)

![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5326958.png)

![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)

![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)